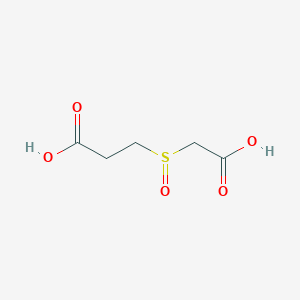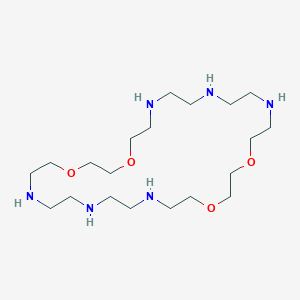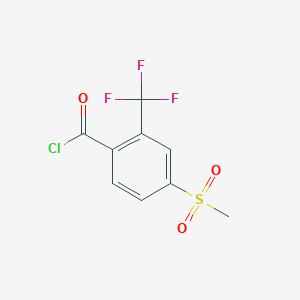
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- is a specialized organic compound known for its unique chemical structure and properties. This compound features a benzoyl chloride moiety substituted with a methylsulfonyl group and a trifluoromethyl group. These substituents confer distinct reactivity and applications, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzoyl chloride backbone. One common method includes the radical trifluoromethylation of a suitable precursor, followed by sulfonylation. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and specific solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent quality and yield, which are crucial for large-scale applications. The use of automated systems and advanced purification techniques further enhances the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.
Addition Reactions: The trifluoromethyl group can engage in addition reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include a wide range of functionalized benzoyl derivatives, such as amides, esters, and sulfonylated compounds. These products are valuable intermediates in pharmaceutical and agrochemical synthesis .
Applications De Recherche Scientifique
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- finds extensive use in scientific research due to its versatile reactivity and functional groups. Some key applications include:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and functional materials.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying biological processes and developing bioconjugates.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- involves its reactivity with various molecular targets. The benzoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride, 4-(trifluoromethyl)-: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
Benzoyl chloride, 4-(methylsulfonyl)-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Benzoyl chloride, 4-(methyl)-2-(trifluoromethyl)-: Lacks the sulfonyl group, altering its redox properties.
Uniqueness
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and methylsulfonyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
134302-39-9 |
|---|---|
Formule moléculaire |
C9H6ClF3O3S |
Poids moléculaire |
286.66 g/mol |
Nom IUPAC |
4-methylsulfonyl-2-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C9H6ClF3O3S/c1-17(15,16)5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 |
Clé InChI |
MQHRYJHAJQVYSB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


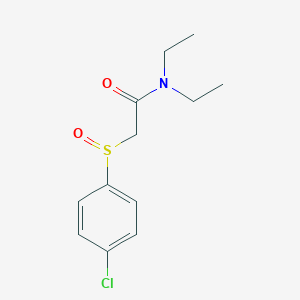
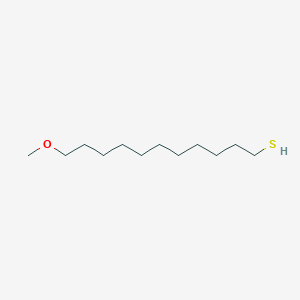
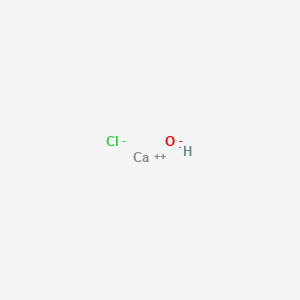
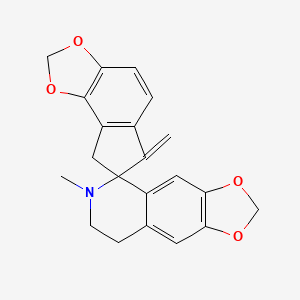
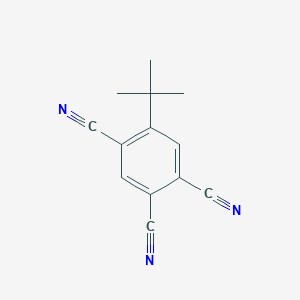
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
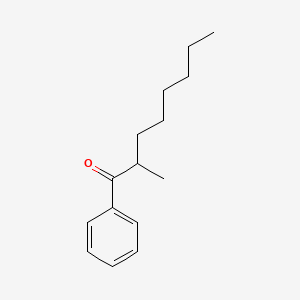

![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
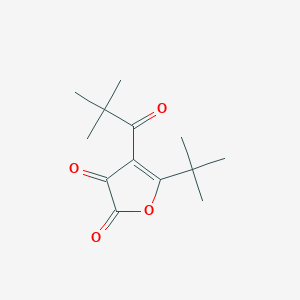
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
